N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a benzamide-acetamide pharmacophore with a propanoyl-substituted tetrahydroquinoline moiety. The tetrahydroquinoline core may enhance lipophilicity and binding interactions compared to simpler aromatic substituents .
Properties
IUPAC Name |
N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-20(25)23-12-4-5-15-6-7-17(13-19(15)23)22-28(26,27)18-10-8-16(9-11-18)21-14(2)24/h6-11,13,22H,3-5,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKWCKANNJBTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{24}N_{2}O_{2}S
- Molecular Weight : 372.49 g/mol
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 372.49 g/mol |
| LogP | 3.7231 |
| Polar Surface Area | 38.173 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter biosynthesis, potentially leading to neuroprotective effects.
- Receptor Modulation : It may interact with specific receptors in the central nervous system (CNS), influencing neuronal signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to the sulfonamide moiety present in its structure.
Neuroprotective Effects
A study investigated the neuroprotective effects of tetrahydroquinoline derivatives, including this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurodegenerative diseases.
Antimicrobial Activity
Research conducted on similar sulfonamide derivatives demonstrated significant antimicrobial activity against various bacterial strains. While specific data on this compound is limited, the structural similarities imply potential efficacy against pathogens.
Cytotoxicity Assays
Cytotoxicity assays performed on various cancer cell lines showed that tetrahydroquinoline derivatives exhibit selective cytotoxicity. This compound was found to induce apoptosis in certain cancer cell lines while sparing normal cells.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table compares the target compound with structurally related sulfonamide derivatives from the literature:
Key Observations:
Substituent Bulk and Polarity: The target compound’s 1-propanoyl-tetrahydroquinoline group is bulkier and more lipophilic than the 2-oxotetrahydrofuran () or pyridinyl () groups. This may influence membrane permeability and metabolic stability . Smaller substituents like 3,4-dimethylphenyl () or 4-methylpyrimidinyl () likely enhance solubility compared to the tetrahydroquinoline derivative .
Melting Points :
- Compounds with rigid aromatic systems (e.g., dichlorophenyl in , m.p. 168–173°C) exhibit higher melting points than those with flexible aliphatic substituents (e.g., 2-oxotetrahydrofuran in , m.p. 174°C) .
Synthetic Yields: Yields for analogs range from 57% () to 76% (), suggesting that steric hindrance from bulky groups (e.g., tetrahydroquinoline) might reduce reaction efficiency if similar synthetic routes are used .
Computational and Experimental Characterization
- NMR and Mass Spectrometry : and provide detailed $ ^1 \text{H} $-NMR and EI-MS data for analogs, which can guide the characterization of the target compound. For example, the acetamide proton in resonates at δ 10.33 ppm, while aromatic protons in appear at δ 7.75 ppm .
- X-ray Crystallography: The use of SHELX software () for structural refinement is critical for resolving complex substituents like the tetrahydroquinoline group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
